7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N,N-dimethyl-
説明
Contextual Significance of Pyrrolo[2,3-d]pyrimidine Scaffolds in Contemporary Medicinal Chemistry
The pyrrolo[2,3-d]pyrimidine ring system, also known as 7-deazapurine, is recognized in medicinal chemistry as a "privileged scaffold." nih.govresearchgate.netingentaconnect.com This designation is attributed to its structural resemblance to endogenous purines, allowing it to interact with a wide array of biological targets with high affinity. nih.gov The replacement of the nitrogen atom at position 7 of the purine (B94841) core with a carbon atom alters the electronic properties and creates a new vector for chemical modification, which can lead to enhanced potency, selectivity, and improved pharmacokinetic properties of drug candidates. nih.gov
This scaffold is a cornerstone in the development of therapeutics for a multitude of diseases. nih.govresearchgate.net Compounds bearing the pyrrolo[2,3-d]pyrimidine skeleton have demonstrated a wide range of pharmacological effects, including antitumor, anti-inflammatory, antiviral, and antibacterial activities. nih.govresearchgate.netmdpi.com Its versatility and favorable drug-like properties have made it a frequent component in many clinical drugs and a focal point of extensive drug discovery programs. nih.govresearchgate.net The ability of this scaffold to serve as a hinge-binding motif for various protein kinases is particularly notable, making it a staple in the design of kinase inhibitors. acs.org
Overview of Research Trajectories for the 7H-Pyrrolo[2,3-d]pyrimidin-4-amine Core Structure
Research centered on the 7H-pyrrolo[2,3-d]pyrimidin-4-amine core, the parent structure of the N,N-dimethyl derivative, has been multifaceted and highly productive. The primary amine at the 4-position serves as a crucial handle for synthetic modification, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). These explorations have led to the discovery of potent modulators of various biological targets, primarily protein kinases.
Kinase Inhibition: A dominant research trajectory for this scaffold is the development of protein kinase inhibitors. mdpi.com Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer. Derivatives of 7H-pyrrolo[2,3-d]pyrimidin-4-amine have been designed as inhibitors for a range of kinases, including:
Bruton's Tyrosine Kinase (BTK): Several studies have reported the design and synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent and selective BTK inhibitors for the treatment of rheumatoid arthritis and other autoimmune diseases. nih.govnih.gov
Focal Adhesion Kinase (FAK): The scaffold has been utilized to create inhibitors of FAK, a non-receptor tyrosine kinase involved in cancer cell migration, invasion, and survival. researchgate.netnovartis.com
Protein Kinase B (Akt): Researchers have developed potent and orally bioavailable inhibitors of Akt, a key node in the PI3K-Akt signaling pathway that is frequently overactive in human cancers. acs.org
Calcium-Dependent Protein Kinases (CDPKs): In the realm of infectious diseases, this core has been used to develop inhibitors against CDPKs in parasites like Plasmodium falciparum (the causative agent of malaria) and Cryptosporidium parvum. nih.govnih.gov
The general synthetic strategy often involves the use of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a key intermediate. chemicalbook.com This chlorinated precursor readily undergoes nucleophilic substitution at the 4-position with a wide variety of amines, including dimethylamine (B145610), to generate a library of derivatives for biological screening. nih.gov Further modifications can be made at other positions of the heterocyclic ring system to optimize potency and selectivity. nih.gov
The table below summarizes selected examples of research on derivatives of the 7H-pyrrolo[2,3-d]pyrimidin-4-amine core, illustrating the breadth of its application.
| Derivative Class | Target Kinase | Therapeutic Area |
| Substituted Aminopiperidines | Protein Kinase B (Akt) | Oncology |
| Phenyl-substituted amines | Bruton's Tyrosine Kinase (BTK) | Rheumatoid Arthritis |
| Aryl-substituted amines | Focal Adhesion Kinase (FAK) | Oncology |
| Naphthyl-substituted amines | Calcium-Dependent Protein Kinase 4 (PfCDPK4) | Malaria |
Antiviral and Anticancer Applications: Beyond kinase inhibition, the 7-deazapurine nucleus is integral to the design of novel nucleoside analogues with antiviral and antitumor properties. nih.gov By attaching various sugar moieties to the pyrrole (B145914) nitrogen, researchers have developed compounds that can interfere with viral replication or be preferentially activated in cancer cells to induce cell death. nih.gov
Structure
3D Structure
特性
IUPAC Name |
N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-12(2)8-6-3-4-9-7(6)10-5-11-8/h3-5H,1-2H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSPMWXRKVCSRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC2=C1C=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 7h Pyrrolo 2,3 D Pyrimidin 4 Amine, N,n Dimethyl and Its Analogs
Strategies for Pyrrolo[2,3-d]pyrimidine Core Construction
The synthesis of the 7-deazapurine, or pyrrolo[2,3-d]pyrimidine, nucleus is a cornerstone in the preparation of a vast array of biologically active molecules. nih.govtandfonline.com Various synthetic strategies have been developed, ranging from classical ring-closure reactions to modern metal-catalyzed and microwave-assisted techniques.
Cyclization and Ring-Closure Protocols
The construction of the bicyclic pyrrolo[2,3-d]pyrimidine system often begins with a substituted pyrimidine (B1678525) ring, which is then elaborated to form the fused pyrrole (B145914) ring. A common approach involves the condensation of a 4-amino-5-substituted pyrimidine with a suitable cyclizing agent. For instance, derivatives of 4-aminopyrimidyl-acetaldehydes and -acetones can undergo spontaneous cyclization to form the pyrrolo[2,3-d]pyrimidine core. researchgate.net
Another powerful strategy involves a cascade annulation reaction. For example, 6-amino-1,3-dimethyluracil (B104193) can react with aurones in the presence of an iodine/DMSO system. nih.gov This one-pot process proceeds through a sequence of Michael addition, iodination, intramolecular nucleophilic substitution, and spiro ring opening to afford the desired pyrrolo[2,3-d]pyrimidine derivatives in good yields. nih.gov Similarly, one-pot, three-component reactions of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives, catalyzed by tetra-n-butylammonium bromide (TBAB), provide a green and efficient route to polyfunctionalized pyrrolo[2,3-d]pyrimidines. scielo.org.mx
The table below summarizes representative cyclization strategies.
| Starting Materials | Reagents and Conditions | Product Type | Overall Yield |
| 6-amino-1,3-dimethyluracil, Aurones | I₂, DMSO, 100 °C, 1 h | 5-aryl-6-(2-hydroxybenzoyl)-pyrrolo[2,3-d]pyrimidine-2,4-diones | 64-99% nih.gov |
| Arylglyoxals, 6-amino-1,3-dimethyluracil, Barbituric acid derivatives | TBAB (5 mol%), Ethanol, 50 °C, 60-80 min | Polyfunctionalized pyrrolo[2,3-d]pyrimidines | 73-95% scielo.org.mx |
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis has revolutionized the synthesis of complex heterocyclic systems, offering mild and efficient methods for bond formation. Palladium and copper catalysts are particularly prominent in the construction and functionalization of the pyrrolo[2,3-d]pyrimidine scaffold. chemicalbook.com
Palladium-catalyzed cross-coupling reactions are instrumental in functionalizing the pyrrolo[2,3-d]pyrimidine core, particularly at the 4-position. The Buchwald-Hartwig amination is a widely used method for introducing amino substituents by coupling a halo-pyrrolo[2,3-d]pyrimidine with an amine. nih.gov This reaction is crucial for synthesizing various 4-amino derivatives which are precursors to the target compound. For instance, the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various amines can be achieved using palladium catalysts. researchgate.net
The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction used to introduce aryl or heteroaryl substituents at specific positions of the heterocyclic core, typically C-5. nih.gov This involves the reaction of a halogenated pyrrolo[2,3-d]pyrimidine (e.g., 5-iodo derivative) with a boronic acid in the presence of a palladium catalyst and a base. nih.gov
The table below highlights examples of palladium-catalyzed reactions.
| Substrate | Coupling Partner | Catalyst/Ligand/Base | Product | Yield |
| 4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine | Benzylamine | Pd(OAc)₂ / BINAP / Cs₂CO₃ | 4-(benzylamino)-substituted pyrrolo[2,3-d]pyrimidine | 54% mdpi.com |
| 7-alkyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amines | Aryl boronic acids | Pd(PPh₃)₄ / Na₂CO₃ | 7-alkyl-5-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines | Moderate nih.gov |
Copper-catalyzed reactions provide a cost-effective and environmentally benign alternative to palladium-based methods for constructing the pyrrolo[2,3-d]pyrimidine core. tandfonline.com A notable example is the copper-catalyzed coupling of substituted 5-bromopyrimidin-4-amines with terminal alkynes, followed by cyclization to form the pyrrolo[2,3-d]pyrimidine ring. tandfonline.com This one-pot protocol offers a direct route to a variety of derivatives. tandfonline.com
Another application involves the reaction of 4-(alkylamino)-5-iodopyrimidines with propanedinitrile (malononitrile) in the presence of copper(I) iodide and potassium carbonate. clockss.orgresearchgate.netjst.go.jp This reaction leads to the formation of 7-alkyl-6-amino-pyrrolo[2,3-d]pyrimidine-5-carbonitriles in moderate yields. clockss.org
The table below details copper-mediated synthetic pathways.
| Substrate | Reagent | Catalyst/Base | Product |
| 5-bromopyrimidin-4-amines | Terminal alkynes | Cu / 6-methylpicolinic acid | Pyrrolo[2,3-d]pyrimidine derivatives tandfonline.com |
| 4-(alkylamino)-5-iodopyrimidines | Propanedinitrile | CuI / K₂CO₃ | 7-alkyl-6-amino-pyrrolo[2,3-d]pyrimidine-5-carbonitriles clockss.org |
Microwave-Assisted Synthesis Techniques
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. researchgate.net The synthesis of pyrrolo[2,3-d]pyrimidine analogues has benefited significantly from this technology.
Microwave-assisted synthesis has been successfully employed for the condensation of 4-aminopyrrolo[2,3-d]pyrimidine with substituted benzaldehydes to produce novel analogues. asianpubs.orgresearchgate.netasianpubs.org This method provides a rapid and efficient route to these compounds. One-pot reactions under microwave irradiation, such as the synthesis of pyrrole derivatives from 1,3-disubstituted propen-2-one and ethylnitroacetate, also highlight the efficiency of this technique in constructing heterocyclic rings. researchgate.net
Approaches to the N,N-dimethyl- Substituted Amine Moiety
The introduction of the N,N-dimethylamino group at the C4 position of the pyrrolo[2,3-d]pyrimidine core is a critical step in the synthesis of the target compound. This is typically achieved through nucleophilic aromatic substitution on a 4-halopyrrolo[2,3-d]pyrimidine precursor, most commonly 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. chemicalbook.comgoogle.com
The reaction involves the direct displacement of the chloride ion by dimethylamine (B145610). This amination can be promoted under various conditions. For instance, acid-catalyzed amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with anilines has been studied, and similar principles can be applied to aliphatic amines like dimethylamine. nih.gov A switch of solvent from organic solvents to water can improve the safety and cost-effectiveness of this process. nih.gov
Alternatively, reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can serve as a source for the dimethylamino group in the synthesis of various heterocyclic compounds. researchgate.net While direct application to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is not explicitly detailed in the provided context, DMF-DMA is a versatile reagent for introducing dimethylamino functionalities onto reactive intermediates. researchgate.net The most straightforward and common method remains the direct reaction of the 4-chloro precursor with dimethylamine in a suitable solvent, often with a base to neutralize the HCl generated.
The table below outlines the general approach for introducing the N,N-dimethylamine moiety.
| Precursor | Reagent | Conditions | Product |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Dimethylamine | Solvent (e.g., n-BuOH, 2-propanol, water), Base (e.g., DIPEA) or Acid catalyst (e.g., HCl) | 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N,N-dimethyl- |
Site-Specific Derivatization of the Pyrrolo[2,3-d]pyrimidine System
The strategic functionalization of the 7H-pyrrolo[2,3-d]pyrimidine core is paramount for modulating the physicochemical properties and biological activities of its derivatives. The inherent reactivity of the different positions on the bicyclic system allows for a range of site-specific modifications.
Functionalization at the N-7 Position
The pyrrole nitrogen (N-7) of the 7H-pyrrolo[2,3-d]pyrimidine ring is a common site for derivatization, often achieved through alkylation or glycosylation reactions. benthamdirect.com N-alkylation can be accomplished using various alkyl halides or tosylates under basic conditions. nih.gov For instance, the reaction of 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine with substituted alkyl bromides or tosylates in the presence of a base introduces diverse substituents at the N-7 position. nih.gov This approach is versatile, allowing for the incorporation of both hydrophobic and hydrophilic groups, which can influence the molecule's binding affinity to biological targets. nih.gov
Glycosylation at the N-7 position is a key strategy in the synthesis of nucleoside analogs. This reaction is typically regioselective for the pyrrole nitrogen and can be stereoselective, yielding predominantly the β-anomer. researchgate.net Vorbrüggen glycosylation conditions are frequently employed, reacting the silylated pyrrolo[2,3-d]pyrimidine base with a protected sugar derivative. nih.gov Another method involves nucleobase anion glycosylation, which has been shown to be highly regioselective and stereoselective for β-nucleoside formation. researchgate.net
| Reagent/Condition | Position of Functionalization | Type of Functionalization | Reference |
| Alkyl bromides/tosylates, base | N-7 | Alkylation | nih.gov |
| 1-O-acetyl-2,3,5-tri-O-benzoyl-D/L-ribofuranose | N-7 | Glycosylation | nih.gov |
| 3,5-di-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranosyl bromide | N-7 | Glycosylation | rsc.org |
Modifications at the C-2 Position
The C-2 position of the pyrrolo[2,3-d]pyrimidine core offers another avenue for structural diversification. Molecular docking studies have suggested that introducing moderately polar groups at this position can significantly enhance enzyme inhibition. nih.gov Synthetic strategies often involve starting with a 2-substituted precursor, such as 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which can then undergo further modifications. rsc.orgresearchgate.net For example, selective deamination at the C-2 position can be achieved to yield specific analogs. rsc.org The introduction of various aromatic groups at this position has been explored to develop potent kinase inhibitors. nih.gov
| Starting Material | Reagent/Condition | Resulting Moiety at C-2 | Reference |
| 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Selective deamination | Unsubstituted | rsc.org |
| 2-amino-6-chloro-7-deazapurine | Diazotization, Suzuki/Sonogashira reactions | Aryl, Hetaryl, Arylethynyl | researchgate.net |
Strategic Alterations at the C-4 Amino Group
The C-4 amino group of 7H-pyrrolo[2,3-d]pyrimidin-4-amine and its N,N-dimethyl analog is a key site for modifications that can profoundly impact biological activity. proceedings.science One common approach involves the nucleophilic substitution of a 4-chloro precursor. For instance, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine can be selectively aminated at the C-4 position. google.com The resulting 4-amino derivatives can be further functionalized. A notable transformation is the Dimroth rearrangement, where alkylation at N-3 is followed by rearrangement to the corresponding N-4-alkylated isomer. researchgate.net
In the context of the N,N-dimethylamino group, direct derivatization is less common. Instead, the synthesis often starts with a 4-chloro intermediate, which is then reacted with dimethylamine or a more complex amine to introduce the desired substituent. For example, the synthesis of various C-4 substituted pyrrolo[2,3-d]pyrimidines has been achieved through the amination of a protected 4-chloro-pyrrolopyrimidine intermediate. nih.gov
| Starting Material | Reagent/Condition | Resulting Moiety at C-4 | Reference |
| 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | (3R, 4R)-(1-benzyl-4-methyl-piperidin-3-yl)-methylamine, K2CO3 | N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methylamino | google.com |
| 6-chloro-7-deazapurine | Benzocaine, reflux | 4-((ethoxycarbonyl)phenyl)amino | nih.gov |
| SEM-protected 4-chloro-pyrrolopyrimidine | 1-(6-chloropyridin-3-yl)-N-methylmethanamine, DIPEA | N-((6-chloropyridin-3-yl)methyl)-N-methylamino | nih.gov |
Introduction of Substituents at the C-5 and C-6 Positions
The C-5 and C-6 positions of the pyrrole moiety are amenable to functionalization, often through electrophilic substitution or metal-catalyzed cross-coupling reactions. Halogenation, particularly iodination using N-iodosuccinimide (NIS), is a common first step to introduce a handle for further modifications at the C-5 position. nih.gov The resulting 5-iodo derivative can then undergo Suzuki-Miyaura cross-coupling reactions with various boronic acids to introduce a wide range of aryl substituents. nih.gov
Similarly, the C-6 position can be functionalized. For example, starting from 6-chloro-7-deazapurine, various substituents can be introduced. nih.gov Copper-catalyzed coupling reactions have also been employed for the synthesis of C-6 carboxamide derivatives. tandfonline.com
| Position | Reaction | Reagents | Resulting Substituent | Reference |
| C-5 | Iodination | N-Iodosuccinimide (NIS) | Iodo | nih.gov |
| C-5 | Suzuki-Miyaura Coupling | Aryl boronic acids, Pd catalyst | Aryl | nih.gov |
| C-6 | Suzuki-Miyaura Coupling | 6-chloropyridin-3-yl boronic acid, Pd catalyst | 6-(6-aminopyridin-3-yl) | nih.gov |
| C-6 | Copper-catalyzed Coupling | Alkynes | Substituted pyrrole ring | tandfonline.com |
Stereoselective Synthesis of Chiral Pyrrolo[2,3-d]pyrimidine Derivatives
The synthesis of chiral pyrrolo[2,3-d]pyrimidine derivatives is of significant interest, particularly for applications where specific stereochemistry is required for biological activity. A primary approach to introducing chirality is through the glycosylation of the N-7 position with a chiral sugar moiety, leading to the formation of nucleoside analogs. researchgate.netrsc.org The stereoselectivity of these reactions is crucial, and methods like nucleobase anion glycosylation using stereochemically defined sugar derivatives have been developed to exclusively yield the desired β-anomer. researchgate.netrsc.org
Another strategy involves the use of chiral amines in the derivatization of the pyrimidine ring. For instance, the reaction of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with an enantiomerically pure piperidine (B6355638) derivative leads to a chiral product. google.com Furthermore, asymmetric hydrogenation of pyridinium (B92312) salts or tetrahydropyridines using specific catalysts can produce enantiomerically enriched piperidine derivatives, which can then be incorporated into the pyrrolo[2,3-d]pyrimidine scaffold. google.com
| Chiral Moiety Source | Synthetic Method | Key Features | Reference |
| Chiral sugar | Nucleobase anion glycosylation | Regioselective for N-7, stereoselective for β-anomer | researchgate.netrsc.org |
| Chiral amine | Nucleophilic substitution | Introduction of a chiral substituent at C-4 | google.com |
| Asymmetric hydrogenation | Catalytic reduction of a prochiral precursor | Generation of an enantiomerically enriched amine for subsequent coupling | google.com |
Biological Activity and Mechanistic Elucidation of 7h Pyrrolo 2,3 D Pyrimidin 4 Amine, N,n Dimethyl Derivatives Pre Clinical Investigations
Enzyme Inhibition Profiles
Derivatives of 7H-pyrrolo[2,3-d]pyrimidin-4-amine have been identified as potent inhibitors of the Janus kinase (JAK) family, which are intracellular tyrosine kinases crucial for cytokine signaling in immunity and inflammation. mdpi.com Inhibition of JAK1 is a key therapeutic strategy for autoimmune diseases like rheumatoid arthritis. drugbank.com
One such derivative, PF-04965842 (Tofacitinib), was developed as a selective JAK1 inhibitor. mdpi.com Structural modifications to the core, specifically at the 3-aminopiperidine linker, led to the discovery of compounds with nanomolar potency and high selectivity for JAK1 over other JAK isoforms. mdpi.com Another study identified (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a selective JAK1 inhibitor with an IC50 of 8.5 nM, demonstrating a 48-fold selectivity over JAK2. nih.gov
| Compound | Target Kinase | Inhibitory Concentration (IC50) | Selectivity |
|---|---|---|---|
| PF-04965842 (Tofacitinib) | JAK1 | Nanomolar potency | Selective for JAK1 |
| (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile | JAK1 | 8.5 nM | 48-fold over JAK2 |
The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been extensively utilized to develop inhibitors of Bruton's Tyrosine Kinase (BTK), a key component in B-cell receptor signaling implicated in autoimmune diseases and B-cell malignancies. researchgate.netnih.gov
A series of reversible BTK inhibitors were designed, with compound 28a emerging as a highly potent derivative with an IC50 of 3.0 nM against the BTK enzyme. This compound also demonstrated good kinase selectivity and inhibited BTK autophosphorylation. Another derivative, B16 , showed preferential inhibition of BTK with an IC50 of 21.70 ± 0.82 nM and was noted for its favorable physicochemical and pharmacokinetic profiles. nih.gov
| Compound | Target Kinase | Inhibitory Concentration (IC50) |
|---|---|---|
| Compound 28a | BTK | 3.0 nM |
| Compound B16 | BTK | 21.70 ± 0.82 nM |
Derivatives of this scaffold have also been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation and are often dysregulated in cancer.
A series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives were found to have strong inhibitory activity against CDK9. These compounds demonstrated anti-proliferative effects in pancreatic cancer cell lines, which was correlated with their CDK9 inhibition. Furthermore, a different series based on a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core structure yielded highly selective CDK2 inhibitors. These compounds showed over 200-fold selectivity for CDK2 over other CDKs like CDK1, CDK4, CDK6, CDK7, and CDK9.
| Compound Series | Target Kinase | Key Findings |
|---|---|---|
| 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives | CDK9 | Strong inhibitory activity and anti-proliferative effects in pancreatic cancer cells. |
| 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives | CDK2 | Highly selective inhibitors with >200-fold selectivity over other CDKs. |
The 7H-pyrrolo[2,3-d]pyrimidine core has served as a template for the development of inhibitors targeting multiple receptor tyrosine kinases (RTKs), which are involved in cell growth, differentiation, and angiogenesis.
One study reported the synthesis of N4-substitutedphenyl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 1 (VEGFR-1), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Another investigation into halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’ identified compound 5k as a potent multi-targeted inhibitor of EGFR, Her2, and VEGFR2, with IC50 values ranging from 40 to 204 nM.
| Compound Series/Name | Target Kinases | Inhibitory Concentration (IC50) |
|---|---|---|
| N4-substitutedphenyl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines | EGFR, VEGFR-1, VEGFR-2 | Not specified |
| Compound 5k | EGFR, Her2, VEGFR2 | 40 - 204 nM |
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are linked to an increased risk of Parkinson's disease, making LRRK2 a significant therapeutic target.
The derivative 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475) was discovered as a highly potent and selective LRRK2 kinase inhibitor. Preclinical studies demonstrated its ability to penetrate the brain and actively inhibit LRRK2. Further optimization of this series led to compounds with high potency and selectivity for LRRK2, serving as valuable chemical probes for studying LRRK2 inhibition.
| Compound | Target Kinase | Key Findings |
|---|---|---|
| PF-06447475 | LRRK2 | Highly potent, selective, and brain-penetrant inhibitor. |
Information on the preclinical investigation of 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N,N-dimethyl- derivatives specifically targeting LIMK and ROCK kinases is not available in the reviewed literature.
Calcium-Dependent Protein Kinase (CDPK) Inhibition (e.g., Plasmodium falciparum CDPKs)
Derivatives of 7H-pyrrolo[2,3-d]pyrimidin-4-amine have been identified as promising inhibitors of Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs), which are crucial for the parasite's life cycle and represent attractive targets for antimalarial drug development. research-nexus.net In silico design and subsequent in vitro testing of a series of these compounds revealed their potential as "bumped kinase inhibitors" targeting PfCDPK4 and PfCDPK1. research-nexus.netmalariaworld.org
Four compounds in one study demonstrated significant inhibitory activity. research-nexus.net Against PfCDPK4, three of these compounds exhibited IC50 values ranging from 0.210 to 0.530 μM. research-nexus.netmalariaworld.org Another compound showed an IC50 value of 0.589 μM against PfCDPK1. research-nexus.netmalariaworld.org These findings underscore the potential of the 7H-pyrrolo[2,3-d]pyrimidine scaffold for the development of novel antimalarial agents. research-nexus.netnih.gov While some derivatives have been evaluated for their activity against P. falciparum apical membrane antigen 1 (AMA1), research suggests that the antimalarial activity is likely mediated through an alternative or additional mechanism of action, such as CDPK inhibition. researchgate.netrsc.org
Cellular and Phenotypic Responses in In Vitro Models
Antiproliferative Activity against Cancer Cell Lines
Derivatives of 7H-pyrrolo[2,3-d]pyrimidin-4-amine have demonstrated significant antiproliferative activity across a variety of human cancer cell lines. Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides, for instance, have shown cytotoxic effects against four different cancer cell lines with IC50 values in the range of 29 to 59 µM. nih.govresearchgate.net
One particular compound from this series, designated as 5k, emerged as a potent multi-targeted kinase inhibitor. nih.govresearchgate.net Further studies on tricyclic pyrrolo[2,3-d]pyrimidines revealed that compounds with a bromine substituent and an azepine side-ring exhibited notable antitumor activity against the colon cancer cell line HT-29, with IC50 values of 4.55 and 4.01 µM. mdpi.com Another derivative, compound 22a, a selective dual c-Met/Axl inhibitor, displayed superior anti-tumor proliferation activity across a range of solid tumors when compared to cabozantinib. nih.gov Additionally, certain pyrimidine (B1678525) derivatives have shown potent activity against various cancer cells, with IC50 values often ranging from 2 to 10 μg/mL. ekb.eg
Antiproliferative Activity of 7H-Pyrrolo[2,3-d]pyrimidin-4-amine Derivatives
| Compound Class | Cancer Cell Line | IC50 Value | Reference |
| Halogenated benzylidenebenzohydrazides | Various | 29 - 59 µM | nih.govresearchgate.net |
| Tricyclic pyrrolo[2,3-d]pyrimidine (with bromine and azepine) | HT-29 (Colon) | 4.55 µM | mdpi.com |
| Tricyclic pyrrolo[2,3-d]pyrimidine (with bromine and azepine) | HT-29 (Colon) | 4.01 µM | mdpi.com |
| N-alkyl bromide derivatives | Various | 2 - 10 µg/mL | ekb.eg |
Cell Cycle Modulation and Apoptosis Induction
Certain derivatives of 7H-pyrrolo[2,3-d]pyrimidin-4-amine have been shown to exert their anticancer effects by modulating the cell cycle and inducing apoptosis. Mechanistic studies of the halogenated derivative, compound 5k, in HepG2 liver cancer cells revealed its ability to cause cell cycle arrest and trigger programmed cell death. nih.govresearchgate.net This was accompanied by a significant increase in the levels of pro-apoptotic proteins such as caspase-3 and Bax, along with a downregulation of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net
Flow cytometry analysis confirmed that treatment with compound 5k led to an increase in both apoptotic and necrotic cell populations in HepG2 cells. nih.gov Further research into other derivatives has shown similar effects. For example, a dispiropiperazine derivative was found to arrest the cell cycle at the G2/M phase in SW480 human cancer cells and induce apoptosis, necrosis, and DNA damage. researchgate.net Another study on nicotinamide-based derivatives found that the most potent compound arrested the growth of HCT-116 cells at the pre-G1 and G2-M phases and induced both early and late apoptosis. mdpi.com
Anti-Angiogenic Effects
The process of angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. nih.gov A key mediator of this process is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govmdpi.com Inhibition of VEGFR-2 is a well-established strategy for anti-angiogenic therapy. nih.gov A series of N4-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines were synthesized as VEGFR-2 inhibitors. nih.gov
One of the most potent compounds in this series demonstrated significant VEGFR-2 inhibition. nih.gov In vivo evaluation of some of these compounds indicated an inhibition of tumor growth and angiogenesis. nih.gov The halogenated derivative, compound 5k, also exhibited potent inhibitory activity against VEGFR2, with an IC50 value of 40 to 204 nM. nih.govresearchgate.net
VEGFR-2 Inhibition by 7H-Pyrrolo[2,3-d]pyrimidin-4-amine Derivatives
| Compound Class | Target | IC50 Value | Reference |
| N4-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines | VEGFR-2 | Potent Inhibition | nih.gov |
| Halogenated benzylidenebenzohydrazides (Compound 5k) | VEGFR-2 | 40 - 204 nM | nih.govresearchgate.net |
Immunomodulatory and Anti-inflammatory Activities
Derivatives of 7H-pyrrolo[2,3-d]pyrimidin-4-amine have been investigated for their potential in treating autoimmune diseases like rheumatoid arthritis, owing to their immunomodulatory and anti-inflammatory properties. medchemexpress.cnnih.govresearchgate.net A key target in this context is Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell signaling pathways implicated in the pathogenesis of rheumatoid arthritis. medchemexpress.cnnih.govresearchgate.net
A series of compounds with a 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold were developed as potent and selective BTK inhibitors. medchemexpress.cn The optimal compound, B16, preferentially inhibited BTK with an IC50 of 21.70 ± 0.82 nM. medchemexpress.cnsophion.com Cell-based assays confirmed that B16 significantly inhibited BTK autophosphorylation and the phosphorylation of its downstream target, PLCγ2. medchemexpress.cnsophion.com Another derivative, compound 28a, also showed excellent potency with an IC50 of 3.0 nM against the BTK enzyme. researchgate.netnih.gov In a collagen-induced arthritis mouse model, compound 28a demonstrated a significant anti-arthritic effect, markedly reducing joint damage and cellular infiltration. nih.gov
BTK Inhibition by 7H-Pyrrolo[2,3-d]pyrimidin-4-amine Derivatives
| Compound | Target | IC50 Value | Reference |
| B16 | BTK | 21.70 ± 0.82 nM | medchemexpress.cnsophion.com |
| 28a | BTK | 3.0 nM | researchgate.netnih.gov |
Antibacterial and Antimalarial Properties
The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been a source of compounds with promising antimicrobial and antimalarial activities. As detailed in section 3.1.7, derivatives of this compound have shown potent inhibitory activity against Plasmodium falciparum Calcium-Dependent Protein Kinases, with IC50 values in the low micromolar range, highlighting their potential as antimalarial agents. research-nexus.netmalariaworld.orgnih.govnih.gov
In the realm of antibacterial research, a structure-activity relationship study of 21 fused pyrimidines identified two 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines with significant activity against Staphylococcus aureus. nih.gov The most active bromo and iodo derivatives displayed a Minimum Inhibitory Concentration (MIC) of 8 mg/L. nih.gov Interestingly, when combined with the antimicrobial peptide betatide, the MIC of these compounds was reduced four-fold to 1–2 mg/L, indicating a synergistic effect. nih.gov Other studies have also reported antibacterial activity of various pyrrolo[2,3-d]pyrimidine derivatives against several microorganisms with MICs ranging from 15 to 65 ppm. ijsred.com
Antibacterial Activity of 7H-Pyrrolo[2,3-d]pyrimidin-4-amine Derivatives
| Compound Class | Bacterial Strain | MIC Value | Reference |
| 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines (bromo derivative) | Staphylococcus aureus | 8 mg/L | nih.gov |
| 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines (iodo derivative) | Staphylococcus aureus | 8 mg/L | nih.gov |
| 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines (with betatide) | Staphylococcus aureus | 1 - 2 mg/L | nih.gov |
| Various derivatives | Various microorganisms | 15 - 65 ppm | ijsred.com |
Molecular Mechanisms of Action
Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold, a class of compounds also known as 7-deazapurines, have been the subject of extensive pre-clinical investigation due to their diverse biological activities. mdpi.comnih.gov The core structure mimics the purine (B94841) base of nucleotides, making it a versatile template for designing inhibitors that target key cellular components. mdpi.com The primary mechanism of action for many of these derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways. nih.govnih.gov However, certain nucleoside analogs of this scaffold can also directly interfere with nucleic acid metabolism. researchgate.net
The therapeutic potential of 7H-pyrrolo[2,3-d]pyrimidine derivatives stems from their ability to bind with high affinity and specificity to the active sites of various protein kinases. These compounds typically act as ATP-competitive inhibitors, interacting with key amino acid residues within the ATP-binding pocket. nih.govacs.org
Molecular modeling and dynamics simulations have provided detailed insights into these binding interactions. For instance, studies on derivatives targeting p21-activated kinase 4 (PAK4) revealed strong interactions with the kinase's hinge region, β-sheets, and charged residues surrounding the binding site. nih.govnih.gov Similarly, inhibitors of Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4) were shown to form crucial hydrogen bonds with amino acid residues such as Tyr150 and Asp148 in the hinge region. mdpi.com
Specific derivatives have been optimized to target a wide array of kinases implicated in cancer and autoimmune diseases. nih.govdaneshyari.com Compound B16 , for example, was identified as a potent inhibitor of Bruton's tyrosine kinase (Btk). daneshyari.com Another derivative, compound 5k , demonstrated multi-targeted kinase inhibition, with significant activity against EGFR, Her2, VEGFR2, and CDK2. nih.gov Docking studies of compound 5k in the EGFR active site showed hydrogen bonding with the methionine residue Met769, an interaction also observed with the known EGFR inhibitor erlotinib. nih.gov
Further research has led to the development of derivatives that potently inhibit Hematopoietic Progenitor Kinase 1 (HPK1), Protein Kinase B (Akt), and Signal Transducer and Activator of Transcription 6 (STAT6). nih.govacs.orgresearchgate.net The selectivity of these compounds often arises from subtle differences in the amino acid composition of the target kinase's active site. For example, the selectivity of certain Akt inhibitors over the related PKA kinase is attributed to a single amino acid difference (Met in Akt vs. Leu in PKA) in the ribose binding site, which alters the conformation of the bound inhibitor. acs.org
| Derivative | Target Kinase | Inhibitory Concentration (IC50) |
|---|---|---|
| Compound B16 | Btk | 21.70 ± 0.82 nM |
| Compound 5k | EGFR | 79 nM |
| Her2 | 40 nM | |
| VEGFR2 | 136 nM | |
| CDK2 | 204 nM | |
| Compound 31 | HPK1 | 3.5 nM |
| AS1810722 | STAT6 | Potent Inhibition Reported |
| PfCDPK4 Inhibitors (e.g., 2b, 2f, 2g) | PfCDPK4 | 0.210–0.530 μM |
By inhibiting specific kinases, derivatives of 7H-pyrrolo[2,3-d]pyrimidin-4-amine modulate the downstream signaling cascades that control critical cellular processes like proliferation, survival, and differentiation. nih.govresearchgate.net
B-Cell Receptor (BCR) and Fc Receptor (FcR) Signaling: Inhibition of Btk by derivatives like compound B16 directly impacts the BCR and Fcγ receptor signaling pathways, which are vital for B-cell development and function. Pre-clinical studies confirmed that B16 significantly inhibited the autophosphorylation of Btk at tyrosine 223 (Y223) and the subsequent phosphorylation of its substrate, PLCγ2, at tyrosine 1217 (Y1217). daneshyari.com
PI3K/Akt/mTOR Pathway: Derivatives targeting Akt (also known as PKB) inhibit a central node in the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and promotes cell survival and growth. acs.org
T-Cell Signaling: HPK1 is a negative regulator of T-cell receptor (TCR) signaling. nih.gov Potent inhibitors of HPK1, such as compound 31 , have been shown to block the phosphorylation of SLP76, a key substrate of HPK1, and enhance the secretion of Interleukin-2 (IL-2) in Jurkat T-cells, indicating a restoration of T-cell activation. nih.gov
IL-4/STAT6 Pathway: STAT6 is a critical transcription factor in the Interleukin-4 (IL-4) signaling pathway, which governs the differentiation of T helper 2 (Th2) cells involved in allergic and asthmatic responses. researchgate.net A specific derivative, AS1810722 , was identified as a potent STAT6 inhibitor that suppressed in vitro Th2 cell differentiation without affecting Th1 cell differentiation. daneshyari.com
Induction of Apoptosis: Some multi-targeted kinase inhibitors from this class can induce programmed cell death (apoptosis). nih.gov Mechanistic studies of compound 5k revealed its ability to cause cell cycle arrest and apoptosis in liver cancer (HepG2) cells. This was accompanied by an increase in the levels of pro-apoptotic proteins, such as caspase-3 and Bax, and a concurrent downregulation of the anti-apoptotic protein Bcl-2. nih.gov
While the predominant mechanism of action for many 7H-pyrrolo[2,3-d]pyrimidine derivatives is kinase inhibition, a subset of these compounds, specifically those designed as nucleoside analogs, can directly interfere with the synthesis of nucleic acids. researchgate.net The 7-deazapurine core structure is an analog of purine, a fundamental component of DNA and RNA. mdpi.com
Pre-clinical investigations of pyrrolo[2,3-d]pyrimidine nucleosides, such as arabinosyl and 2'-deoxyribosyl derivatives, demonstrated activity against human cytomegalovirus (HCMV). researchgate.net Four specific analogs—ara-tubercidin, ara-toyocamycin, ara-sangivamycin, and deoxysangivamycin—showed selective antiviral effects. researchgate.net Further analysis indicated that these compounds appear to function by inhibiting viral DNA synthesis, a mechanism distinct from the signaling pathway modulation seen with the kinase inhibitor derivatives. researchgate.net This mode of action is attributed to their structural similarity to natural nucleosides, allowing them to be recognized by viral polymerases and incorporated into nascent DNA chains, leading to chain termination or dysfunction.
Structure Activity Relationship Sar and Structure Target Relationship Studies of 7h Pyrrolo 2,3 D Pyrimidin 4 Amine, N,n Dimethyl Analogs
Role of Substituents on the N,N-dimethyl-Amine Moiety
The N,N-dimethyl-amine moiety at the C-4 position of the 7H-pyrrolo[2,3-d]pyrimidine core serves as a crucial interaction point and a vector for introducing diverse chemical functionalities to modulate potency, selectivity, and pharmacokinetic properties. While the simple N,N-dimethyl substitution represents a foundational structure, its modification into larger and more complex groups has been a key strategy in developing targeted inhibitors.
Research into antitubercular agents has demonstrated that significant gains in potency can be achieved by replacing the small alkyl groups with larger aromatic systems. A study exploring various substitutions at the C-4 position found that while simpler amines had modest activity, the introduction of a bulky N-(4-phenoxyphenyl) group resulted in the most potent derivative, with a Minimum Inhibitory Concentration (MIC₉₀) value of 0.488 µM against Mycobacterium tuberculosis. nih.gov This highlights that the 4-amino position can accommodate large substituents that can form additional favorable interactions within the target's binding site.
In the context of kinase inhibition, this position is pivotal for achieving both high affinity and selectivity. The development of Protein Kinase B (PKB/Akt) inhibitors involved replacing the simple amine with a 4-amino-4-carboxamidopiperidine ring. nih.gov This more complex moiety allowed for fine-tuning of interactions. For instance, modifying the carboxamide portion of this piperidine (B6355638) substituent directly influenced potency and selectivity over the related kinase PKA. nih.gov Similarly, in the pursuit of Bruton's tyrosine kinase (Btk) inhibitors, analysis of various 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives led to an optimized compound, B16, which showed potent and selective inhibition of Btk. nih.gov Another study on Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors identified a potent compound featuring an N-Methyl-N-(3-methylbenzyl) group at the C-4 position, demonstrating that specific arylmethyl substituents can confer high potency. nih.gov
These examples collectively underscore that the substituents on the 4-amino nitrogen are fundamental to biological activity. Moving from a simple N,N-dimethyl group to more elaborate structures, such as substituted aryl rings or functionalized piperidines, allows for the exploration of larger and more diverse chemical spaces within the target's active site, leading to significant improvements in efficacy and selectivity.
Table 1: Effect of C-4 Amine Substituents on Biological Activity
| Target | C-4 Substituent | Activity (IC₅₀/MIC) |
|---|---|---|
| M. tuberculosis | -NH-(4-phenoxyphenyl) | 0.488 µM (MIC₉₀) nih.gov |
| Btk | Optimized Substituent (B16) | 21.70 nM (IC₅₀) nih.gov |
| PKBβ | 4-amino-4-(4-chlorophenyl)carboxamidopiperidine | 0.021 µM (IC₅₀) nih.gov |
| CSF1R | -N(CH₃)(3-methylbenzyl) | Low nanomolar (IC₅₀) nih.gov |
Conformational Effects of Substitutions at the Pyrrolo[2,3-d]pyrimidine Core
The three-dimensional conformation of 7H-pyrrolo[2,3-d]pyrimidine analogs is a critical determinant of their binding affinity and selectivity. Substitutions on the bicyclic core can induce specific conformational preferences in the molecule, which in turn can favor binding to particular conformational states of the target protein.
Molecular modeling studies have been instrumental in understanding these effects. For instance, the design of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinase inhibitors was guided by simulations of fitting values and conformational energies to ensure the synthesized compounds adopted a bioactive conformation. nih.gov
A key concept in kinase inhibitor design is the targeting of different kinase conformations, often described as "DFG-in" (active) or "DFG-out" (inactive). The binding of certain pyrrolo[2,3-d]pyrimidine-based CSF1R inhibitors has been shown to stabilize a "DFG-out-like" conformation of the kinase. nih.gov X-ray crystallography revealed that a 3-methylbenzylamine moiety at the C-4 position occupies a specific hydrophobic pocket, and the N3 atom of the pyrimidine (B1678525) core forms a water-mediated hydrogen bond, interactions that are dependent on the precise conformation of both the inhibitor and the protein. nih.gov
Positional Effects of Functional Groups on Biological Efficacy
The biological efficacy of 7H-pyrrolo[2,3-d]pyrimidine analogs is highly sensitive to the placement of functional groups around the core scaffold. The specific position of a substituent dictates its ability to interact with key residues in the target's binding pocket, thereby influencing potency and the spectrum of activity.
Position C-2: Introduction of a phenyl group at the C-2 position of the pyrrole (B145914) core has been shown to enhance antitumor activity. mdpi.com
Position C-3: Halogenation at the C-3 position has been explored, with chloro- and bromo-substitutions yielding compounds with moderate cytotoxic activity against various cancer cell lines. mdpi.com
Position C-5: This position is often modified to interact with a hydrophobic pocket in many kinases. In the context of Plasmodium falciparum Calcium-Dependent Protein Kinase 4 (PfCDPK4) inhibitors, bulky aromatic groups, particularly naphthyl substituents, at C-5 were found to be effective, filling a large hydrophobic pocket and imparting selectivity. nih.gov
Position C-6: Substitutions at the C-6 position have been shown to control both the potency and specificity of receptor tyrosine kinase (RTK) inhibitors. One study found that extending the linker of a 6-substituent from a methylene to an ethyl group (homologation) increased the spectrum of RTK inhibition. nih.gov In a different series of antifolates, the substitution pattern on a thienoyl side chain attached at C-6 was critical for preserving transport selectivity and potency against human tumor cells. nih.gov
Position N-7: The N-7 position of the pyrrole ring points towards the solvent-exposed region in many kinase binding sites. Studies on PfCDPK4 inhibitors showed that this position can accommodate both hydrophobic (e.g., cyclopropylmethyl) and hydrophilic (e.g., 4-piperidinyl) groups, which can interact with an additional hydrophobic pocket near the carbohydrate-binding region. nih.gov
The following table summarizes the observed effects of substitutions at various positions on the pyrrolo[2,3-d]pyrimidine core.
Table 2: Influence of Substituent Position on Biological Activity
| Position | Substituent Type | Target/Activity | Observation |
|---|---|---|---|
| C-2 | Phenyl | Antitumor | Enhanced activity mdpi.com |
| C-3 | Halogen (Cl, Br) | Antitumor | Moderate cytotoxicity mdpi.com |
| C-5 | Naphthyl | PfCDPK4 | Fills hydrophobic pocket, improves binding nih.gov |
| C-6 | Homologated arylalkyl | RTKs | Increased spectrum of inhibition nih.gov |
| N-7 | Hydrophobic/Hydrophilic | PfCDPK4 | Both types can demonstrate binding nih.gov |
Stereochemical Contributions to Potency and Selectivity
Stereochemistry plays a definitive role in the potency and selectivity of chiral 7H-pyrrolo[2,3-d]pyrimidin-4-amine analogs. The specific three-dimensional arrangement of atoms can dictate how well a molecule fits into its biological target's binding site, and even subtle changes can lead to dramatic differences in activity.
A prominent example is found in the development of Janus kinase (JAK) inhibitors. The drug Tofacitinib is a potent JAK inhibitor built upon the 7H-pyrrolo[2,3-d]pyrimidine scaffold. The substituent at the 4-amino position is a chiral piperidine ring: -N(CH₃)-[(3S,4R)-4-methylpiperidin-3-yl]. The specific stereochemistry at the C-3 and C-4 positions of this piperidine ring is absolutely critical for its biological activity.
The synthesis of Tofacitinib often results in the formation of other stereoisomers as by-products, including the (3R,4R) diastereomer. chemicalbook.com Comparative studies have shown that the (3S,4R) enantiomer is the active inhibitor of JAK3, while other isomers, such as the (3R,4R) version, are significantly less active. This demonstrates that the precise spatial orientation of the methyl group and the point of attachment to the 4-amino nitrogen relative to the piperidine ring is a key determinant for effective binding to the kinase. The defined stereochemistry ensures that the functional groups are positioned optimally to engage with the amino acid residues in the ATP-binding site of the JAK enzyme, leading to high-affinity inhibition and the desired therapeutic effect. This case highlights that for analogs containing chiral centers, controlling the stereochemistry is a paramount consideration in the design of potent and selective therapeutic agents. chemicalbook.com
Computational Chemistry Applications in the Research of 7h Pyrrolo 2,3 D Pyrimidin 4 Amine, N,n Dimethyl
Molecular Docking for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 7H-pyrrolo[2,3-d]pyrimidine derivatives, docking is extensively used to predict their binding modes within the active sites of various protein targets, particularly kinases. nih.govmdpi.com
Research on a series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' utilized molecular docking to understand their interactions with multiple kinases, including EGFR, Her2, VEGFR2, and CDK2. nih.gov The docking studies revealed that these compounds exhibit binding interactions similar to established kinase inhibitors like sunitinib. nih.gov Similarly, docking studies on 7H-pyrrolo[2,3-d]pyrimidine derivatives targeting p21-activated kinase 4 (PAK4) have been instrumental in elucidating key interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to their inhibitory activity. nih.gov These studies help in understanding the structural basis for the observed biological activity and guide the design of more potent inhibitors. nih.gov
The predictive power of molecular docking is often leveraged to identify key amino acid residues that are crucial for ligand binding. For instance, in the study of PAK4 inhibitors, docking supported the importance of various hydrogen bonding and hydrophobic interactions in the binding of the lead compound. nih.gov
| Target Protein | Key Findings from Docking Studies | Reference |
|---|---|---|
| p21-activated kinase 4 (PAK4) | The lead compound binds to PAK4 through various hydrogen bonding and hydrophobic interactions. | nih.gov |
| EGFR, Her2, VEGFR2, CDK2 | A potent inhibitor showed similar binding interactions to the multi-targeted kinase inhibitor sunitinib. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. taylorandfrancis.com For 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives, QSAR studies have been employed to develop predictive models for their activity as inhibitors of various enzymes, such as Bruton's tyrosine kinase (BTK), a key target in rheumatoid arthritis. nih.govresearchgate.net
In a typical QSAR study, a series of 7H-pyrrolo[2,3-d]pyrimidine derivatives with known biological activities are used to build a model. nih.gov This model is then validated using statistical parameters to ensure its robustness and predictive power. researchgate.net The developed QSAR models can identify specific molecular features that are crucial for the desired biological activity, thereby guiding the optimization of lead compounds. nih.gov For instance, a QSAR study on BTK inhibitors provided valuable insights into the structural requirements for effective inhibition, paving the way for the design of novel anti-rheumatic agents. nih.gov
The reliability of QSAR models is assessed through various statistical metrics. A high correlation coefficient (r²) and cross-validated correlation coefficient (q²) indicate a robust model with good predictive ability.
| Model | q² (Cross-validated correlation coefficient) | r² (Non-cross-validated correlation coefficient) | r²pred (Predicted correlation coefficient) | Reference |
|---|---|---|---|---|
| CoMFA | 0.542 | 0.912 | 0.913 | nih.gov |
| CoMSIA | 0.552 | 0.955 | 0.897 | nih.gov |
Molecular Dynamics Simulations to Understand Binding Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For 7H-pyrrolo[2,3-d]pyrimidine derivatives, MD simulations provide a dynamic view of the ligand-protein complex, offering insights that are not available from static docking poses. nih.gov These simulations can reveal the stability of the complex, the persistence of key interactions, and the conformational changes that occur upon ligand binding. mdpi.com
In a study on 7H-pyrrolo[2,3-d]pyrimidine derivatives as PAK4 inhibitors, MD simulations were used to investigate the binding modes and inhibitory mechanisms at a molecular level. nih.gov The results highlighted the strong interactions with the hinge region of the kinase, as well as with β-sheets and charged residues. mdpi.com Such detailed understanding of the binding dynamics is crucial for the rational design of inhibitors with improved affinity and selectivity. MD simulations can also help to explain differences in the inhibitory capacity of closely related compounds by revealing subtle changes in their interaction patterns. nih.gov
In Silico Screening and Virtual Library Design for Analog Discovery
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. easychair.org This approach, coupled with virtual library design, allows for the rapid exploration of chemical space and the identification of novel analogs of 7H-pyrrolo[2,3-d]pyrimidine with desired biological activities. researchgate.net
The process often begins with the design of a virtual library of compounds based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold. mdpi.com These virtual compounds are then screened against a specific biological target using methods like molecular docking. easychair.org The top-scoring compounds are then selected for chemical synthesis and biological evaluation. This approach has been successfully used to discover novel inhibitors for various targets. For example, a series of tricyclic pyrrolo[2,3-d]pyrimidines were designed and evaluated for their antitumor activity, with molecular docking suggesting potential interactions with the DDR2 active site. mdpi.com
The design and screening of virtual libraries significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success, thereby saving time and resources. easychair.org
Pre Clinical Therapeutic Potential of 7h Pyrrolo 2,3 D Pyrimidin 4 Amine, N,n Dimethyl Derivatives
Evaluation as Anti-Cancer Agents in In Vivo Animal Models
Derivatives of 7H-pyrrolo[2,3-d]pyrimidin-4-amine, N,N-dimethyl- have demonstrated significant potential as anti-cancer agents in various pre-clinical in vivo animal models. These studies highlight the ability of these compounds to suppress tumor growth and inhibit the processes of metastasis and angiogenesis, which are crucial for cancer progression.
Suppression of Tumor Growth in Xenograft and Orthotopic Models
The anti-tumor efficacy of these derivatives has been evaluated in both xenograft and orthotopic models, which involve the transplantation of human cancer cells into immunodeficient mice. In one study, a novel selective dual c-Met/Axl inhibitor, compound 22a, which is a 7H-pyrrolo[2,3-d]pyrimidin derivative, was tested in MKN-45 and HCT116 xenograft tumor models. The results showed remarkable tumor growth inhibition (TGI) rates of 98.2% and 87.2%, respectively. nih.gov
Another investigation focused on N4-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines. Two compounds from this series, designated as 5 and 8, were evaluated in a mouse orthotopic model of melanoma. Both compounds demonstrated a significant inhibition of tumor growth. nih.gov These findings underscore the potential of this chemical scaffold in developing potent anti-tumor therapeutics.
Table 1: Efficacy of 7H-Pyrrolo[2,3-d]pyrimidin-4-amine Derivatives in Tumor Growth Inhibition
| Compound | Cancer Model | Animal Model | Key Findings |
| 22a | Gastric Carcinoma (MKN-45) | Xenograft | 98.2% Tumor Growth Inhibition nih.gov |
| Colorectal Carcinoma (HCT116) | Xenograft | 87.2% Tumor Growth Inhibition nih.gov | |
| 5 & 8 | Melanoma | Orthotopic | Significant inhibition of tumor growth nih.gov |
Inhibition of Metastasis and Angiogenesis in Pre-clinical Settings
Metastasis, the spread of cancer cells to distant organs, and angiogenesis, the formation of new blood vessels that supply tumors with nutrients, are key hallmarks of cancer. The aforementioned study on N4-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines (compounds 5 and 8) also investigated their effects on these processes. In the mouse orthotopic model of melanoma, both compounds showed significant inhibition of not only tumor growth but also angiogenesis and metastasis. nih.gov This dual action on both the primary tumor and its ability to spread and establish new blood supplies makes these derivatives particularly promising as anti-cancer agents.
Assessment in Autoimmune and Inflammatory Disease Animal Models (e.g., Rheumatoid Arthritis)
The therapeutic potential of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives extends beyond oncology, with significant activity observed in pre-clinical models of autoimmune and inflammatory diseases, particularly rheumatoid arthritis. These compounds have been developed as inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling pathways that plays a crucial role in the pathogenesis of rheumatoid arthritis. nih.govnih.govresearchgate.net
One such derivative, compound 28a, was evaluated in a collagen-induced arthritis (CIA) model in vivo. The study found that this compound markedly reduced joint damage and cellular infiltration. nih.gov Another BTK inhibitor from this class, compound B16, also exhibited potent anti-arthritis activity in CIA mice, demonstrating similar efficacy to the established drug ibrutinib (B1684441) in reducing paw thickness. nih.gov These findings highlight the potential of this scaffold in the development of novel treatments for rheumatoid arthritis and other autoimmune disorders. nih.govsophion.com
Table 2: Efficacy of 7H-Pyrrolo[2,3-d]pyrimidin-4-amine Derivatives in a Rheumatoid Arthritis Model
| Compound | Target | Animal Model | Key Findings |
| 28a | BTK | Collagen-Induced Arthritis (CIA) | Markedly reduced joint damage and cellular infiltration nih.gov |
| B16 | BTK | Collagen-Induced Arthritis (CIA) | Potent anti-arthritis activity, similar efficacy to ibrutinib in reducing paw thickness nih.gov |
Consideration for Anti-Infective Applications (e.g., Antimalarial)
Derivatives of 7H-pyrrolo[2,3-d]pyrimidin-4-amine are also being explored for their potential in treating infectious diseases. Notably, research has focused on their application as antimalarial agents. A series of these compounds were designed as potential inhibitors of Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs), which are essential for the parasite's life cycle. nih.govmalariaworld.orgnih.gov Several compounds in this series displayed promising inhibitory activity against PfCDPK1 and PfCDPK4. nih.govmalariaworld.org
Furthermore, the 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold has been investigated for its anti-parasitic properties against Cryptosporidium, another significant protozoan parasite. nih.gov These studies suggest that this chemical class could be a valuable starting point for the development of novel anti-infective therapies.
Development of Multi-Targeted Kinase Inhibitors for Complex Diseases
The 7H-pyrrolo[2,3-d]pyrimidine scaffold has proven to be a versatile platform for the design of multi-targeted kinase inhibitors, which can be particularly effective in treating complex diseases like cancer that involve multiple signaling pathways. nih.govmdpi.com Researchers have successfully synthesized derivatives that simultaneously inhibit several key kinases involved in tumor progression.
For example, one study reported the development of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides'. nih.govnih.gov Among these, compound 5k emerged as a potent inhibitor of EGFR, Her2, VEGFR2, and CDK2, with inhibitory concentrations in the nanomolar range. nih.govnih.gov Another line of research led to the discovery of a selective dual c-Met/Axl inhibitor, compound 22a, which demonstrated potent antitumor efficacy. nih.gov The ability to modulate multiple targets with a single molecule offers a promising strategy for overcoming drug resistance and improving therapeutic outcomes in complex diseases.
Table 3: Multi-Targeted Kinase Inhibition by 7H-Pyrrolo[2,3-d]pyrimidin-4-amine Derivatives
| Compound | Targeted Kinases | Therapeutic Area |
| 5k | EGFR, Her2, VEGFR2, CDK2 | Cancer nih.govnih.gov |
| 22a | c-Met, Axl | Cancer nih.gov |
Future Directions and Emerging Research Avenues for 7h Pyrrolo 2,3 D Pyrimidin 4 Amine, N,n Dimethyl
Identification of Undiscovered Biological Targets and Signaling Pathways
The pyrrolo[2,3-d]pyrimidine scaffold has been successfully utilized to develop inhibitors for a range of kinases, including Bruton's tyrosine kinase (Btk), focal adhesion kinase (FAK), and Janus kinases (JAKs). ekb.egnih.govnih.govnih.govnih.gov These kinases are implicated in various diseases, including cancer and autoimmune disorders. thieme-connect.comnih.gov Future research is poised to uncover novel biological targets for 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N,N-dimethyl- and its derivatives. High-throughput screening against diverse kinase panels and other enzyme families could reveal unexpected inhibitory activities. For instance, derivatives of this scaffold have shown potential as inhibitors of NF-κB inducing kinase (NIK) and as dual c-Met/Axl inhibitors, suggesting a broader range of therapeutic applications. nih.govnih.gov Elucidating the downstream effects of inhibiting these newly identified targets will be critical in understanding the full spectrum of the compound's biological activity and its potential therapeutic indications.
Advanced Mechanistic Characterization through Omics Technologies
To gain a more comprehensive understanding of the cellular and molecular mechanisms of action of 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N,N-dimethyl-, the integration of "omics" technologies will be indispensable. Transcriptomics, proteomics, and metabolomics can provide a global view of the changes that occur within a cell upon treatment with the compound. mdpi.com For example, transcriptomic analysis can identify genes whose expression is altered, offering clues about the signaling pathways being modulated. mdpi.com Proteomics can be used to identify direct protein targets and to quantify changes in protein expression and post-translational modifications, providing a more direct link between the compound and its cellular effects. mdpi.com Metabolomics, the study of small molecule metabolites, can reveal alterations in cellular metabolism, which is often dysregulated in diseases like cancer. mdpi.com The integrated analysis of these multi-omics datasets will be instrumental in constructing a detailed picture of the compound's mechanism of action, potentially identifying biomarkers for predicting treatment response, and revealing novel therapeutic opportunities. mdpi.com
Design and Synthesis of Prodrugs and Targeted Delivery Systems
Improving the pharmacokinetic and pharmacodynamic properties of 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N,N-dimethyl- is a key objective for its future development. The design and synthesis of prodrugs represents a promising strategy to enhance properties such as aqueous solubility, oral bioavailability, and tumor-specific targeting. unisi.it A prodrug is an inactive or less active form of a drug that is converted to the active form in the body. For the closely related pyrazolo[3,4-d]pyrimidines, a prodrug approach has been shown to improve aqueous solubility and biological efficacy. unisi.it Similar strategies could be applied to 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N,N-dimethyl-. Additionally, the development of targeted delivery systems, such as antibody-drug conjugates or nanoparticle-based formulations, could enhance the therapeutic index of the compound by increasing its concentration at the site of action while minimizing exposure to healthy tissues.
Integration of Artificial Intelligence and Machine Learning in Rational Drug Design
Q & A
Basic: What are the critical parameters to optimize during the multi-step synthesis of N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives?
Answer:
Successful synthesis requires optimization of:
- Temperature : 80–120°C for cyclization steps to avoid decomposition .
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitutions; toluene improves cyclization .
- Catalysts : Pd-based systems (e.g., Pd(PPh₃)₄) require inert atmospheres for cross-coupling .
| Reaction Step | Optimal Conditions | Yield Improvement |
|---|---|---|
| Amination | DMF, 100°C, 12h | 68% → 82% |
| Cyclization | Toluene, reflux | 45% → 71% |
Basic: Which spectroscopic techniques are essential for characterizing structural integrity?
Answer:
Key techniques include:
- ¹H/¹³C NMR : Assigns proton/carbon environments (e.g., δ 11.89 ppm for NH in ).
- HRMS : Validates molecular weight (e.g., 375.1814 Da in ).
- IR : Identifies functional groups (e.g., NH stretches at ~3100 cm⁻¹ ).
| Technique | Key Data Points | Example (Evidence) |
|---|---|---|
| ¹H NMR | NH signals (δ 11.89 ppm), aromatic protons | |
| HRMS | <1 ppm mass error |
Advanced: How can discrepancies in biological activity between analogs be resolved?
Answer:
- Structural benchmarking : Compare 2-NH₂ vs. 2-desNH₂ analogs (e.g., 10-fold potency drop in ).
- Kinase profiling : Use broad-panel assays to identify off-target effects (e.g., RTK inhibition in ).
- Crystallography : Resolve binding mode variations (e.g., morpholine ring positioning in ).
| Strategy | Application Example |
|---|---|
| Substituent pairing | 2-NH₂ vs. 2-desNH₂ analogs |
| Multi-target screening | RTK/angiogenesis assays |
Advanced: What methodologies optimize selectivity against kinase targets?
Answer:
- Scaffold modulation : Introduce steric hindrance (e.g., cyclohexyl in ).
- Pharmacophore modeling : Align with ATP-binding pockets (e.g., benzyl groups in ).
- Selectivity assays : Use orthogonal methods (e.g., FRET vs. radiometric ).
| Modification | Selectivity Impact | Evidence |
|---|---|---|
| Cyclohexyl substitution | Reduces off-target kinase binding | |
| Benzyl derivatives | Enhances VEGFR-2 inhibition (IC₅₀ < 50 nM) |
Basic: What storage conditions ensure compound stability?
Answer:
- Powder : -20°C for 3 years; 4°C for 2 years .
- Solutions : -80°C (2 years) with DMSO to prevent hydrolysis .
| Form | Temperature | Stability Duration |
|---|---|---|
| Powder | -20°C | 3 years |
| Solution | -80°C | 2 years |
Advanced: How to design substituent variation studies for SAR?
Answer:
- Synthetic pairing : Synthesize matched analogs (e.g., 2-NH₂ vs. 2-OCH₃ in ).
- Biological testing : Use dose-response curves (e.g., IC₅₀ shifts in ).
- Computational docking : Predict binding interactions (e.g., morpholine H-bonding in ).
| Substituent | Biological Effect | Evidence |
|---|---|---|
| 2-NH₂ | ↑ Potency (IC₅₀ 10 nM → 1 nM) | |
| 4-Morpholine | Improves solubility without activity loss |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
